molecular formula C10H12ClNO B15070145 5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-amine

5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-amine

Cat. No.: B15070145
M. Wt: 197.66 g/mol
InChI Key: VTGXOWYRPBSWED-UHFFFAOYSA-N
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Description

5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-amine is a chemical compound that belongs to the class of indane derivatives. This compound is characterized by the presence of a chlorine atom at the 5th position, a methoxy group at the 6th position, and an amine group at the 1st position of the indane ring system. Indane derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve optimizing the reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

    Substitution: The chlorine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes and other oxidized derivatives.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted indane derivatives with various functional groups.

Scientific Research Applications

5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific combination of functional groups (chlorine, methoxy, and amine) on the indane ring system. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

5-chloro-6-methoxy-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C10H12ClNO/c1-13-10-5-7-6(4-8(10)11)2-3-9(7)12/h4-5,9H,2-3,12H2,1H3

InChI Key

VTGXOWYRPBSWED-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CCC(C2=C1)N)Cl

Origin of Product

United States

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